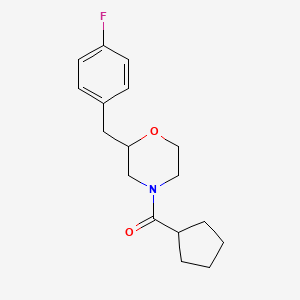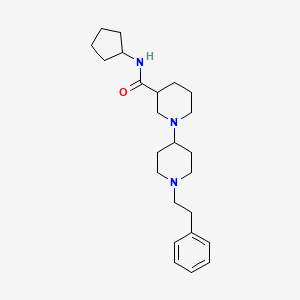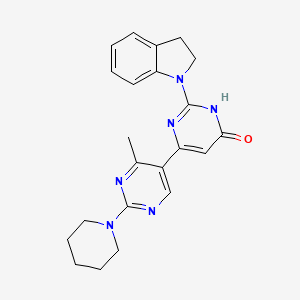![molecular formula C18H19F2N3OS B6089043 N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine, commonly known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
DFP-10825 inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its phosphorylation activity. CK2 plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis, making it an attractive target for therapeutic intervention. The inhibition of CK2 by DFP-10825 leads to the disruption of these cellular processes, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. The inhibition of CK2 by DFP-10825 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. DFP-10825 has also been shown to reduce oxidative stress and inflammation in models of neurodegenerative diseases, leading to neuroprotection. Additionally, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, by targeting the viral NS5A and NS3 proteins, respectively.
实验室实验的优点和局限性
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, DFP-10825 also has some limitations, including its relatively short half-life and poor solubility, which may limit its use in some experiments.
未来方向
DFP-10825 has significant potential for further research and development as a therapeutic agent. Future studies should focus on optimizing the synthesis of DFP-10825 to improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to investigate the potential of DFP-10825 as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Finally, the development of more potent and selective CK2 inhibitors, such as DFP-10825, may lead to the development of novel therapies for various diseases.
合成方法
The synthesis of DFP-10825 involves several steps, starting with the reaction of 3,4-difluoroaniline with 2-(methylthio)pyridine-3-carboxylic acid to form the intermediate 3,4-difluoro-N-(2-(methylthio)pyridin-3-yl)aniline. This intermediate is then reacted with piperidin-3-one to form the final product, DFP-10825. The synthesis of DFP-10825 has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by DFP-10825 has been shown to induce cell death and inhibit tumor growth in preclinical models. DFP-10825 has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Furthermore, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, making it a promising antiviral agent.
属性
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c1-25-17-14(5-2-8-21-17)18(24)23-9-3-4-13(11-23)22-12-6-7-15(19)16(20)10-12/h2,5-8,10,13,22H,3-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSTOVHGSRGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)

![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
methanone](/img/structure/B6089017.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)
![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6089053.png)
![4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B6089056.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)